5-bromo-7-nitro-1H-indazole is a chemical compound with the CAS Number: 316810-82-9 . It has a molecular weight of 242.03 .
A new practical synthesis of 1H-indazole has been presented in a study . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted .
The molecular structure of 5-bromo-7-nitro-1H-indazole consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .
The chemical reactions of 5-bromo-7-nitro-1H-indazole involve a cyclization step . The cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material is a useful way .
5-bromo-7-nitro-1H-indazole is a solid at room temperature . It has a molecular weight of 242.03 .
5-bromo-7-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. This compound features a bromine atom at the 5th position and a nitro group at the 7th position of the indazole ring. Indazole derivatives, including 5-bromo-7-nitro-1H-indazole, have garnered significant attention due to their diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology .
5-bromo-7-nitro-1H-indazole is classified as an indazole derivative. Indazoles are known for their varied biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This specific compound is notable for its inhibitory action on nitric oxide synthase, which plays a crucial role in several physiological processes .
The synthesis of 5-bromo-7-nitro-1H-indazole typically involves several key steps:
A common synthetic route includes:
5-bromo-7-nitro-1H-indazole can undergo various chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with specific therapeutic properties.
The primary mechanism of action for 5-bromo-7-nitro-1H-indazole involves its interaction with nitric oxide synthase (NOS). By inhibiting NOS, this compound reduces nitric oxide production, which is crucial for various physiological functions including vasodilation and neurotransmission.
Research indicates that this compound modulates several biochemical pathways, particularly affecting the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in cell growth and differentiation .
5-bromo-7-nitro-1H-indazole is typically characterized by:
The chemical properties include:
Relevant data suggest that its reactivity is significantly influenced by the bromine and nitro groups, which enhance its electrophilic character .
5-bromo-7-nitro-1H-indazole has numerous applications in scientific research:
Nitrogen-containing heterocycles constitute a cornerstone of pharmaceutical development, valued for their structural diversity and capacity to engage biological targets through multifaceted interactions. These compounds—encompassing pyridines, piperidines, indoles, and azoles—mimic endogenous molecules, enabling reversible binding to enzymes, receptors, and nucleic acids. Indazoles, a bicyclic subclass featuring fused benzene and pyrazole rings (1H- and 2H- tautomers), emerged as critical pharmacophores due to their metabolic stability and synthetic versatility. Historically, their integration into drug design accelerated in the late 20th century, with seminal examples like the anti-inflammatory benzydamine demonstrating the scaffold’s capacity for target modulation [3] [4]. The electron-rich nitrogen atoms facilitate hydrogen bonding and dipole interactions, while the aromatic system enables π-stacking, collectively enhancing binding affinity and selectivity across therapeutic targets.
Indazole derivatives have evolved into "privileged scaffolds" due to their broad and potent biological activities, underpinning numerous clinical agents:
Table 1: Clinically Approved Indazole-Based Drugs
Drug Name | Therapeutic Category | Biological Target | Key Structural Features |
---|---|---|---|
Niraparib | Antineoplastic (PARP inhibitor) | PARP1 | 1H-Indazole with piperidine |
Pazopanib | Antineoplastic (TKI) | VEGFR, PDGFR | 1H-Indazole with sulfonamide |
Benzydamine | Anti-inflammatory | Unknown (local COX inhibition) | 1H-Indazole with dimethylamine |
The scaffold’s adaptability permits substitutions at N1, C3, and benzenoid positions (C5–C7), enabling fine-tuning of pharmacokinetic and pharmacodynamic profiles. For instance, N-alkylation enhances blood-brain barrier penetration, while electron-withdrawing groups at C5/C7 augment electrophilic character for covalent binding or metabolic resistance [4] . This versatility explains the scaffold’s dominance in >20 clinical candidates targeting kinases, GPCRs, and nuclear receptors.
Halogenation—particularly bromination and nitration—confers strategic advantages to indazole derivatives:
Table 2: Effects of Halogen/Nitro Substitution on Indazole Properties
Position | Substituent | Electronic Effect | Biological Impact | Synthetic Utility |
---|---|---|---|---|
C5 | Br | Moderate −I effect | Enhanced kinase inhibition | Suzuki coupling |
C7 | NO₂ | Strong −I/−R effect | Increased electrophilicity for nucleophilic substitution | Reduction to NH₂ for further derivatization |
C3 | Br | Weak mesomeric donation | Steric blockade of metabolism | Buchwald amination |
Regioselective halogenation is critical for optimizing activity. As demonstrated by Zhang et al., metal-free bromination of 2H-indazoles using N-bromosuccinimide (NBS) achieves C3 selectivity under mild conditions, whereas polybromination requires elevated temperatures and excess reagent [6]. Similarly, nitration at C7 exploits the indazole’s inherent electron density distribution, directing electrophiles to this position for potent nitro-reductase substrates or fluorescence probes [2] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: